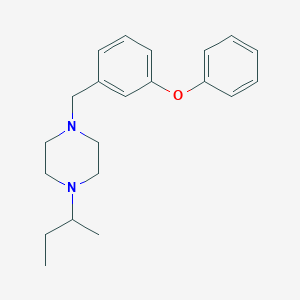

1-(Butan-2-yl)-4-(3-phenoxybenzyl)piperazine

説明

1-(Butan-2-yl)-4-(3-phenoxybenzyl)piperazine is a piperazine derivative featuring a branched alkyl group (butan-2-yl) at the N1 position and a 3-phenoxybenzyl moiety at the N4 position. Piperazine derivatives are widely studied for their structural versatility, which allows modulation of physicochemical properties such as lipophilicity, solubility, and hydrogen-bonding capacity .

特性

分子式 |

C21H28N2O |

|---|---|

分子量 |

324.5 g/mol |

IUPAC名 |

1-butan-2-yl-4-[(3-phenoxyphenyl)methyl]piperazine |

InChI |

InChI=1S/C21H28N2O/c1-3-18(2)23-14-12-22(13-15-23)17-19-8-7-11-21(16-19)24-20-9-5-4-6-10-20/h4-11,16,18H,3,12-15,17H2,1-2H3 |

InChIキー |

BWIZVCZPDZIFHQ-UHFFFAOYSA-N |

正規SMILES |

CCC(C)N1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 1-(ブタン-2-イル)-4-(3-フェノキシベンジル)ピペラジンの合成は、一般的に以下の手順を踏みます。

ピペラジン環の形成: ピペラジン環は、塩基性条件下でエチレンジアミンとジハロアルカンを環化することにより合成できます。

ブタン-2-イル基の導入: ブタン-2-イル基は、水素化ナトリウムなどの塩基の存在下で、ブタン-2-イルハライドを用いたピペラジン環のアルキル化により導入できます。

3-フェノキシベンジル基の結合: 最終工程は、ピペラジン誘導体が炭酸カリウムなどの塩基の存在下で3-フェノキシベンジルクロリドと反応する求核置換反応です。

工業生産方法: 工業的には、1-(ブタン-2-イル)-4-(3-フェノキシベンジル)ピペラジンの生産は、収率と純度を高めるために温度、溶媒、反応時間などの反応条件を最適化することで規模拡大が可能です。連続フローリアクターや自動合成プラットフォームを用いることで、効率と再現性を向上させることができます。

化学反応の分析

反応の種類: 1-(ブタン-2-イル)-4-(3-フェノキシベンジル)ピペラジンは、以下のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化して対応するN-酸化物を生成することができます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行い、還元された誘導体を得ることができます。

置換: この化合物は求核置換反応に参加することができ、ピペラジン窒素をさまざまなアルキル基またはアリール基で置換することができます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 水素化ナトリウムなどの塩基の存在下でのアルキルハライドまたはアリールハライド。

主要な生成物:

酸化: 1-(ブタン-2-イル)-4-(3-フェノキシベンジル)ピペラジンのN-酸化物。

還元: 水素化されたピペラジン環を持つ還元された誘導体。

置換: さまざまなアルキルまたはアリール置換ピペラジン誘導体。

科学研究への応用

1-(ブタン-2-イル)-4-(3-フェノキシベンジル)ピペラジンは、科学研究においていくつかの用途があります。

医薬品化学: 特に中枢神経系を標的とする薬物の設計において、薬剤開発のための足場として使用されます。

生物学的研究: この化合物は、ピペラジン誘導体と生物学的受容体や酵素との相互作用を調べる研究に使用されます。

工業用途: 農薬やその他の工業用化学品の合成における中間体として使用できます。

科学的研究の応用

Biological Activities

1-(Butan-2-yl)-4-(3-phenoxybenzyl)piperazine exhibits several biological activities that make it a subject of interest in medicinal research:

Antidepressant Activity

Research indicates that compounds with similar piperazine structures can exhibit antidepressant effects by modulating serotonin receptors. Studies have shown that the compound may affect serotonin reuptake mechanisms, potentially offering therapeutic benefits in treating depression and anxiety disorders.

Anticancer Properties

Investigations into related compounds have revealed anticancer properties. For instance, piperazine derivatives have been studied for their ability to induce apoptosis in cancer cells. The specific mechanisms of action for 1-(Butan-2-yl)-4-(3-phenoxybenzyl)piperazine require further exploration but suggest potential efficacy against various cancer cell lines.

Neuropharmacological Effects

The piperazine scaffold is often associated with neuropharmacological applications. Compounds similar to 1-(Butan-2-yl)-4-(3-phenoxybenzyl)piperazine have been researched for their interactions with neurotransmitter systems, indicating potential use in treating neurological disorders.

Synthesis and Development

The synthesis of 1-(Butan-2-yl)-4-(3-phenoxybenzyl)piperazine typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored, focusing on optimizing yields and purity.

Example Synthetic Route

- Starting Materials : Butan-2-one and piperazine are common starting materials.

- Reactions :

- Alkylation of piperazine with butan-2-one.

- Subsequent introduction of the phenoxybenzyl group through electrophilic aromatic substitution or coupling reactions.

- Purification : Final products are often purified using chromatography techniques to achieve high purity levels suitable for biological testing.

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal examined the effects of structurally similar piperazines on serotonin transporters. The findings suggested that modifications on the piperazine ring could enhance binding affinity, leading to increased antidepressant activity.

Case Study 2: Anticancer Screening

In vitro studies involving related benzyl-piperazine derivatives demonstrated significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism involved apoptosis induction and cell cycle arrest.

Summary of Biological Activities

作用機序

1-(ブタン-2-イル)-4-(3-フェノキシベンジル)ピペラジンの作用機序には、神経伝達物質受容体や酵素などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的の活性部位に結合することで、その活性を調節することができ、細胞シグナル伝達経路や生理学的応答の変化につながります。

類似化合物:

- 1-(ブタン-2-イル)-4-(2-フェノキシベンジル)ピペラジン

- 1-(ブタン-2-イル)-4-(4-フェノキシベンジル)ピペラジン

- 1-(ブタン-2-イル)-4-(3-メトキシベンジル)ピペラジン

独自性: 1-(ブタン-2-イル)-4-(3-フェノキシベンジル)ピペラジンは、ベンジル部分のフェノキシ基の特定の位置により独自性があります。これは、生物学的標的に対する結合親和性と選択性に影響を与える可能性があります。この構造上の独自性により、他の類似化合物とは異なる薬理学的プロファイルが得られる可能性があります。

類似化合物との比較

Cytotoxicity and Anticancer Activity

Neurotransmitter Receptor Modulation

- Dopamine D2 Affinity () : Methoxyphenyl-piperazine derivatives (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine) exhibit high D2 receptor affinity due to methoxy group-mediated hydrogen bonding .

- 5-HT7 Receptor Agonism (): Diphenyl-substituted piperazines (e.g., Compound 25) achieve sub-nanomolar Ki values via hydrophobic interactions and N-dealkylation metabolites .

Antifungal Activity

- Phenoxy Derivatives (): The 3-phenoxy group in Compound 1c disrupts Candida albicans hyphae formation, suggesting that the target compound’s 3-phenoxybenzyl substituent may similarly interfere with fungal virulence pathways .

Structure-Activity Relationship (SAR) Analysis

- Branched chains may reduce metabolic degradation compared to linear analogs. Aryl Groups (e.g., 4-Chlorobenzhydryl): Electron-withdrawing substituents increase cytotoxicity by stabilizing charge-transfer complexes with DNA or enzymes .

- N4 Substituents: 3-Phenoxybenzyl: The phenoxy moiety may engage in π-stacking with aromatic residues in receptor binding pockets, as seen in antifungal and serotoninergic agents . Benzyl vs. Alkyl Chains: Flexible alkyl chains (e.g., 3-phenylpropyl in GBR-12909) optimize DAT binding via van der Waals interactions, while rigid aromatic groups favor selectivity .

生物活性

1-(Butan-2-yl)-4-(3-phenoxybenzyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a butan-2-yl group and a phenoxybenzyl moiety, which contributes to its unique pharmacological properties. The structural formula can be represented as follows:

The biological activity of 1-(Butan-2-yl)-4-(3-phenoxybenzyl)piperazine is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions modulate various biological pathways, leading to its observed effects. For instance, it may act as an antagonist at certain receptors involved in neurotransmission or as an inhibitor of specific enzymes related to cancer cell proliferation.

Antimicrobial Activity

Research has indicated that derivatives of piperazine, including 1-(Butan-2-yl)-4-(3-phenoxybenzyl)piperazine, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 0.8 µg/mL |

These results suggest that the compound may be useful in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of the compound has also been explored. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.0 |

| A549 (lung cancer) | 7.5 |

These findings indicate a promising avenue for further research into its application as an anticancer therapeutic agent .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various piperazine derivatives, 1-(Butan-2-yl)-4-(3-phenoxybenzyl)piperazine was found to outperform several standard antibiotics against Gram-positive bacteria. The study utilized disk diffusion methods and established significant zones of inhibition compared to controls .

Case Study 2: Cancer Cell Line Testing

Another study focused on evaluating the cytotoxic effects on MCF-7 cells revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to enhanced apoptosis rates. Flow cytometry analysis confirmed these findings by showing increased Annexin V staining in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。